molecular formula C17H24N4O5 B5376629 N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

Cat. No. B5376629
M. Wt: 364.4 g/mol
InChI Key: PPLCJHVNSZEZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, also known as TAT-NR2B9c, is a peptide that has been extensively studied for its potential therapeutic benefits in the field of neuroscience. This peptide is a derivative of the NR2B subunit of the NMDA receptor, which is a key player in synaptic plasticity and learning and memory processes in the brain. In

Mechanism of Action

N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is designed to selectively bind to the NR2B subunit of the NMDA receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved cognitive function. The peptide has also been shown to reduce the activity of the receptor in pathological conditions, such as ischemia and traumatic brain injury.
Biochemical and Physiological Effects:
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been shown to have a number of biochemical and physiological effects in animal models. The peptide has been shown to increase the number of dendritic spines, which are the sites of synaptic connections in the brain. N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key player in synaptic plasticity and neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is its cell-permeable nature, which allows it to easily enter the brain and interact with the NMDA receptor. However, one limitation of the peptide is its relatively large size, which can make it difficult to deliver to specific regions of the brain. Additionally, the peptide’s effects on cognitive function can be variable depending on the dose and timing of administration.

Future Directions

There are many potential future directions for research on N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide. One area of interest is the peptide’s potential as a treatment for depression, anxiety, and addiction. Additionally, further research is needed to fully understand the peptide’s mechanism of action and its effects on synaptic plasticity and neuroprotection. Finally, there is potential for the development of new and improved versions of N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide that can more effectively target specific regions of the brain.

Synthesis Methods

N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is a synthetic peptide that is created through solid-phase peptide synthesis. The peptide is composed of 21 amino acids, with a molecular weight of 2.4 kDa. The peptide is designed to be cell-permeable, which allows it to enter the brain and interact with the NMDA receptor.

Scientific Research Applications

N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been studied extensively in the field of neuroscience for its potential therapeutic benefits. The peptide has been shown to improve cognitive function in animal models of Alzheimer’s disease, traumatic brain injury, and stroke. N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has also been studied as a potential treatment for depression, anxiety, and addiction.

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c1-25-12-5-11(6-13(7-12)26-2)10-21-4-3-19-17(24)14(21)8-16(23)20-9-15(18)22/h5-7,14H,3-4,8-10H2,1-2H3,(H2,18,22)(H,19,24)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLCJHVNSZEZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCNC(=O)C2CC(=O)NCC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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